Bienvenue dans la boutique en ligne BenchChem!

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Factor Xa Inhibition Anticoagulant Discovery Medicinal Chemistry

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS 865451-68-9) is a racemic trans-configured N-Boc-protected pyrrolidine-3,4-dicarboxylic acid. This compound serves as a critical chiral building block, enabling the synthesis of stereochemically defined bioactive molecules, particularly (3R,4R)-configured factor Xa inhibitors.

Molecular Formula C11H17NO6
Molecular Weight 259.26 g/mol
CAS No. 865451-68-9
Cat. No. B1399676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
CAS865451-68-9
Molecular FormulaC11H17NO6
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1
InChIKeyCEWHNBGJGPXFED-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS 865451-68-9) and Why Its Configuration Matters for Procurement


trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS 865451-68-9) is a racemic trans-configured N-Boc-protected pyrrolidine-3,4-dicarboxylic acid [1]. This compound serves as a critical chiral building block, enabling the synthesis of stereochemically defined bioactive molecules, particularly (3R,4R)-configured factor Xa inhibitors [2]. Its trans geometry pre-organizes the two carboxylic acid groups in a relative orientation essential for accessing key pharmacophores, a conformational feature not provided by its cis-isomer (CAS 441298-21-1) .

Why Generic Substitution Fails: The Critical Role of trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid's Stereochemistry in Synthesis


Interchanging N-Boc-pyrrolidine-3,4-dicarboxylic acid isomers in a synthetic route is not feasible due to the strict stereochemical requirements of downstream biological targets. The trans-geometry of CAS 865451-68-9 is mandatory for building the (3R,4R)-pyrrolidine core found in a clinical candidate factor Xa inhibitor (R1663), as the cis-isomer (CAS 441298-21-1) would place the essential carboxylic acid functionalities on the same face of the ring, precluding proper fit into the target enzyme's active site [1][2]. The racemic nature of CAS 865451-68-9 also provides a distinct cost-efficiency advantage in early-stage research, allowing for derivatization into the active (3R,4R) enantiomer via established enzymatic resolution protocols, whereas direct procurement of the single enantiomer (CAS 1807916-65-9) may be significantly more expensive [3].

Quantitative Evidence Guide: Head-to-Head Comparisons of trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid Against Its Closest Analogs


Stereochemical Configuration Dictates Biological Activity: Trans vs. Cis Isomer Comparison

The trans configuration of the pyrrolidine core is a critical determinant of biological activity for factor Xa inhibitor programs. While the racemic trans isomer (CAS 865451-68-9) is the direct precursor to the clinical factor Xa inhibitor R1663 (Ki = 3.3 nM against rabbit factor Xa), the corresponding cis-configured isomer (CAS 441298-21-1) produces a scaffold that fundamentally cannot access the same bioactive conformation, making it unsuitable for this validated therapeutic target [1][2]. The absolute difference in spatial orientation translates to a complete loss of activity potential.

Factor Xa Inhibition Anticoagulant Discovery Medicinal Chemistry

Racemic Mixture Provides Cost-Efficient Access to Enantiopure Building Blocks via Enzymatic Resolution

The racemic trans-diester derived from CAS 865451-68-9 can be efficiently resolved to yield the desired (R,R)-enantiomer. A patented chemoenzymatic process using the commodity lipase Lipolase 100L Type EX achieves an enantiomeric ratio (E) ≥ 25 for the resolution of the trans-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester, allowing for the practical multi-gram preparation of the key (R,R)-intermediate [1]. Purchasing the pre-resolved enantiopure (3R,4R)-1-Boc-pyrrolidine-3,4-dicarboxylic acid (CAS 1807916-65-9) directly bypasses this enzymatic step, but typically at a significantly higher cost per gram for initial method development.

Asymmetric Synthesis Enzymatic Resolution Process Chemistry

N-Boc Protection Ensures Synthetic Directionality Compared to the Unprotected Free Amine

The N-Boc protecting group on CAS 865451-68-9 is crucial for enabling orthogonal synthetic strategies. The unprotected analog, trans-pyrrolidine-3,4-dicarboxylic acid (CAS 159694-26-5), has a predicted pKa of 3.16 for the carboxylic acid groups, but the presence of the free amine introduces competing reactivity and zwitterion formation, complicating selective derivatization . The Boc-protected version directs reactivity exclusively to the two carboxylic acid moieties, which is essential for the sequential amide coupling steps used to build complex inhibitors like R1663 [1]. The calculated LogP shifts from -0.10 (XLogP3-AA for the protected form) to a more polar space for the unprotected molecule, reflecting the significant change in physicochemical properties that would alter purification and handling characteristics [2].

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Free Diacid Form is Essential for Direct Amide Coupling, Bypassing Ester Hydrolysis Steps

The free diacid form of the target compound avoids the additional synthetic step of ester hydrolysis required when procuring the corresponding diethyl ester (CAS 595547-18-5). The chemoenzymatic synthesis of non-racemic monoethyl esters described in the literature starts from the trans-diester, requiring a selective monohydrolysis step [1]. By procuring CAS 865451-68-9 directly, researchers can convert it to the desired mono- or bis-amide in a single step, whereas the diester necessitates an extra hydrolysis step with its associated yield loss and purification burden. The multi-gram synthesis of the diester precursor has been demonstrated with a high overall yield of 86%, but this is prior to the enzymatic resolution and further functionalization steps that are bypassed when starting from the diacid [1].

Amide Bond Formation Synthetic Efficiency Route Scouting

Best-Fit Application Scenarios for trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Factor Xa Inhibitors

CAS 865451-68-9 is the unequivocal starting material for any program synthesizing (3R,4R)-pyrrolidine-3,4-dicarboxylic acid-based factor Xa inhibitors. The downstream clinical candidate R1663 demonstrates a Ki of 3.3 nM against rabbit factor Xa, and this activity is contingent on the trans configuration provided by this building block [1]. Attempting to use the cis-isomer (CAS 441298-21-1) will not yield a compound with this validated binding mode.

Process Chemistry: Cost-Effective Scale-Up via Enzymatic Resolution

For process R&D groups scaling up the synthesis of chiral pyrrolidine building blocks, purchasing the racemic trans-diacid allows the use of an established enzymatic resolution protocol with Lipolase 100L (E ≥ 25), offering a scalable and cost-controlled alternative to the direct purchase of the expensive single enantiomer (CAS 1807916-65-9) [2]. This approach is most suitable when internal biocatalysis capabilities can be leveraged.

Synthetic Methodology: Orthogonal Protection for Complex Molecule Assembly

The N-Boc protection in CAS 865451-68-9 makes it the reagent of choice for any convergent synthesis requiring the selective and sequential derivatization of two carboxylic acid groups on a pyrrolidine core. The unprotected analog (CAS 159694-26-5) would interfere through the free amine, complicating purification and reducing yields . This selectivity is foundational for the synthesis of complex dicarboxamide inhibitors.

Academic Research: Core Scaffold for Enzyme Inhibitor Tool Compounds

Academic labs studying serine proteases or related enzyme classes can use this racemic building block as a versatile starting point. Its ability to be rapidly diversified into a library of diamides or monoamide-monoesters, as demonstrated in the factor Xa series, makes it a valuable core for investigating structure-activity relationships without the initial investment in chiral separation [3].

Quote Request

Request a Quote for trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.